molecular formula C28H46O5 B1249659 stoloniferone F

stoloniferone F

Cat. No.: B1249659
M. Wt: 462.7 g/mol
InChI Key: MCEHIUSRVOSOFI-PPEGKMTJSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Stoloniferone F is a marine-derived steroidal compound primarily isolated from the soft coral Clavularia viridis, a species known for producing bioactive secondary metabolites .

Properties

Molecular Formula

C28H46O5

Molecular Weight

462.7 g/mol

IUPAC Name

(2R,5R,6R,8S,9S,10R,11R,13R,14S,17R)-17-[(2R,5S)-5,6-dimethylheptan-2-yl]-2,5,6,11-tetrahydroxy-10,13-dimethyl-6,7,8,9,11,12,14,15,16,17-decahydro-2H-cyclopenta[a]phenanthren-1-one

InChI

InChI=1S/C28H46O5/c1-15(2)16(3)7-8-17(4)19-9-10-20-18-13-23(31)28(33)12-11-21(29)25(32)27(28,6)24(18)22(30)14-26(19,20)5/h11-12,15-24,29-31,33H,7-10,13-14H2,1-6H3/t16-,17+,18-,19+,20-,21+,22+,23+,24+,26+,27-,28-/m0/s1

InChI Key

MCEHIUSRVOSOFI-PPEGKMTJSA-N

Isomeric SMILES

C[C@H](CC[C@H](C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(C[C@H]([C@H]3[C@H]2C[C@H]([C@@]4([C@@]3(C(=O)[C@@H](C=C4)O)C)O)O)O)C

Canonical SMILES

CC(C)C(C)CCC(C)C1CCC2C1(CC(C3C2CC(C4(C3(C(=O)C(C=C4)O)C)O)O)O)C

Synonyms

stoloniferone F

Origin of Product

United States

Comparison with Similar Compounds

Core Skeleton and Substituents

Stoloniferone F belongs to the gorgostane-type steroid family, which lacks a methyl group at C-23 (23-demethylgorgostane) . Key structural comparisons include:

Compound Core Structure Key Substituents Double Bond Positions Reference
This compound 23-Demethylgorgostane Undefined (likely C-1 carbonyl/C-3 hydroxyl) Not reported
Stoloniferone M 23-Demethylgorgostane C-1 carbonyl, C-3 hydroxyl, 5,6-β-epoxy C-8
Stoloniferone Q 23-Demethylgorgostane C-1 carbonyl, C-3 hydroxyl, 5,6-α-epoxy C-2-C-3, C-4-C-5
Stoloniferone D 23-Demethylgorgostane C-1 carbonyl, 5,6-β-epoxy C-8-C-9
Stoloniferone O Ergosterol derivative Hydroxyl groups, unsaturated side chain Not reported

Key Observations :

  • This compound shares the 23-demethylgorgostane backbone with stoloniferones M, Q, and D but differs in substituent positions.
  • Unlike ergosterol derivatives (e.g., stoloniferone O), this compound lacks the fungal sterol’s signature Δ5,7-diene system .

¹³C-NMR Spectral Data

Critical ¹³C-NMR chemical shifts for gorgostane-type steroids highlight structural distinctions:

Compound C-1 (ppm) C-5 (ppm) C-6 (ppm) C-22 (ppm) Reference
Stoloniferone M 215.2 32.6 212.5 25.2
Stoloniferone Q 212.5 32.4 211.8 24.8
Stoloniferone D 208.7 33.1 210.3 25.0
Gorgostane 32.0 26.1 32.0

Key Observations :

  • A carbonyl group at C-1 (as in stoloniferones M and Q) downfield-shifts adjacent carbons (C-2 and C-10) by ~30 ppm compared to non-carbonylated analogues .
  • The absence of a methyl group at C-23 reduces chemical shifts at C-22 (25.2 ppm in stoloniferone M vs. 32.0 ppm in gorgostane) .

Antitumor and Anti-Inflammatory Properties

Compound Source Bioactivity Reference
This compound Clavularia viridis Undefined (potential lipid modulation)
Stoloniferone E Clavularia viridis Antitumor
Stoloniferone R Clavularia viridis Anti-inflammatory
Yonarasterol C Clavularia viridis Cytotoxic

Key Observations :

  • This compound’s ergosterol-like structure suggests a role in membrane integrity, similar to stoloniferone O, which is downregulated during fungal sclerotia maturation .

Q & A

Q. What are the primary biological roles of stoloniferone F in fungal organisms, and how are these roles experimentally validated?

this compound, a member of the ergosterol family, is hypothesized to regulate fungal membrane integrity and lipid metabolism. Experimental validation involves:

  • Metabolomic Profiling : Using liquid chromatography-mass spectrometry (LC-MS) to quantify this compound in fungal extracts under varying growth conditions .
  • Functional Knockdown Studies : Silencing ergosterol biosynthesis genes (e.g., ERG6) and observing membrane permeability changes via fluorescent dye assays .
  • Comparative Analysis : Measuring glycerophospholipid concentrations (e.g., phosphatidylserine, phosphatidylethanolamine) in fungal strains with altered this compound levels to assess lipid metabolic shifts .

Q. What standard analytical techniques are used to isolate and characterize this compound from fungal metabolites?

Key methodologies include:

  • Chromatographic Separation : High-performance liquid chromatography (HPLC) with C18 reverse-phase columns for preliminary isolation .
  • Structural Elucidation : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D experiments) to confirm the compound’s stereochemistry and functional groups .
  • High-Resolution Mass Spectrometry (HR-MS) : For precise determination of molecular formula (e.g., C29H44O3) and fragmentation patterns .

Advanced Research Questions

Q. How can multivariate statistical models resolve conflicting data on this compound’s metabolic pathways during fungal maturation?

Contradictions in pathway activation (e.g., upregulation vs. downregulation) are addressed through:

  • Partial Least Squares Discriminant Analysis (PLS-DA) : To identify metabolites (VIP scores >3) significantly associated with this compound fluctuations across fungal growth stages (vegetative vs. sclerotial) .
  • Permutation Testing : Validating PLS-DA model robustness (Q2Y >90%) to avoid overfitting .
  • Pathway Enrichment Analysis : Mapping this compound-related metabolites (e.g., glycerophospholipids, fatty acids) to KEGG pathways to prioritize hypotheses .

Q. What experimental design considerations are critical when comparing this compound concentrations across fungal morphotypes?

Key factors include:

  • Sample Homogenization : Ensuring representative subsampling via cryogenic grinding and solvent extraction protocols to minimize preparation bias .
  • Batch Effect Mitigation : Randomizing LC-MS runs and including quality control (QC) samples to account for instrumental drift .
  • Replication : Triplicate biological and technical replicates to assess intra- and inter-group variability .

Q. How can researchers reconcile discrepancies in this compound’s reported effects on lipid metabolism between studies?

Strategies involve:

  • Meta-Analysis of Public Datasets : Cross-referencing this compound’s lipid profiles with databases like MetaboLights to identify confounding variables (e.g., fungal strain differences) .
  • Isotope-Labeling Experiments : Using ¹³C-labeled precursors to trace this compound’s incorporation into glycerophospholipids and validate pathway activity .
  • Knockout Mutant Comparisons : Analyzing lipidomic data from Rhizoctonia solani AG-1-IA mutants lacking this compound biosynthesis genes .

Methodological Tables

Q. Table 1. Key Metabolites Associated with this compound in Fungal Maturation

MetaboliteConcentration Trend (Mature vs. Vegetative)Pathway AssociationReference
PS(12:0/18:1(9Z))UpregulatedGlycerophospholipid synthesis
PE(20:1(11Z)/14:1(9Z))Upregulated (differentiated group only)Membrane remodeling
PA(O-18:0/12:0)DownregulatedLipid signaling
This compoundContext-dependentErgosterol biosynthesis

Q. Table 2. Statistical Validation Parameters for PLS-DA Models in this compound Studies

Comparison GroupTotal Variance Explained (%)Q2Y (Predictive Ability)RMSEEReference
G1 (Vegetative) vs. G398.997.10.012
G2 vs. G361.587.80.02

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
stoloniferone F
Reactant of Route 2
stoloniferone F

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.